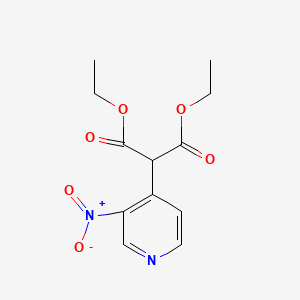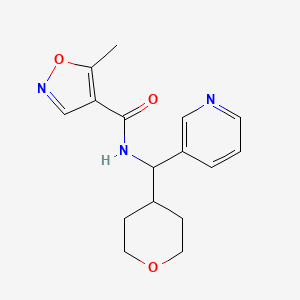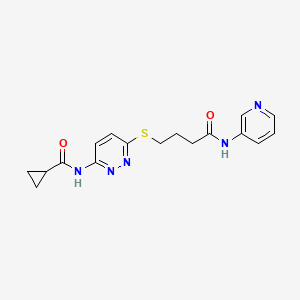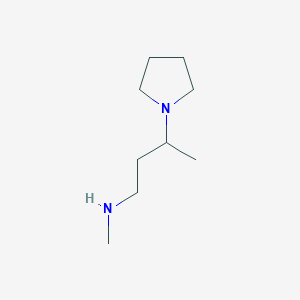
N-methyl-3-pyrrolidin-1-ylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-pyrrolidin-1-ylbutan-1-amine, commonly known as NMPB or Methamphetamine analog, is a psychoactive drug that belongs to the amphetamine class of drugs. It is a synthetic compound that is closely related to methamphetamine, a highly addictive drug that is widely abused. NMPB has been the subject of scientific research due to its potential therapeutic applications and its effects on the central nervous system.
Mechanism of Action
NMPB works by increasing the release of dopamine and norepinephrine in the brain, which leads to increased activity in the central nervous system. It also inhibits the reuptake of these neurotransmitters, which prolongs their effects. This results in increased alertness, focus, and energy, which can be beneficial in certain therapeutic applications.
Biochemical and Physiological Effects
NMPB has been shown to increase heart rate, blood pressure, and body temperature, which are common effects of amphetamine-like drugs. It can also cause changes in appetite, sleep patterns, and mood. These effects are due to the drug's activity on the central nervous system and can be both beneficial and harmful depending on the context.
Advantages and Limitations for Lab Experiments
NMPB has several advantages for use in scientific research, such as its stability, purity, and ability to cross the blood-brain barrier. However, its potential for abuse and addiction, as well as its potential side effects, must be carefully considered when using it in laboratory experiments. Proper safety measures must be taken to ensure the well-being of researchers and subjects.
Future Directions
There are several future directions for research on NMPB, including its potential use in the treatment of neurological disorders, drug addiction, and other conditions. Further studies are needed to determine the optimal dosage, administration route, and safety profile of the drug. Additionally, research on the long-term effects of NMPB on the brain and body is needed to fully understand its potential benefits and risks.
Synthesis Methods
The synthesis of NMPB involves the reaction of 3-pyrrolidin-1-ylbutan-1-amine with methyl iodide in the presence of a base. The resulting product is then purified using various techniques such as chromatography and recrystallization. The purity of the compound is crucial for its use in scientific research applications.
Scientific Research Applications
NMPB has been studied for its potential use as a treatment for various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood, attention, and movement. NMPB has also been studied for its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
N-methyl-3-pyrrolidin-1-ylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(5-6-10-2)11-7-3-4-8-11/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVWEKVYYQQSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-pyrrolidin-1-ylbutan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-ethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
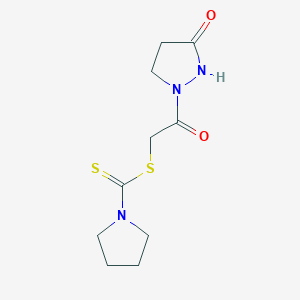

![2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B2910168.png)
![4-[({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)methyl]benzonitrile](/img/structure/B2910171.png)
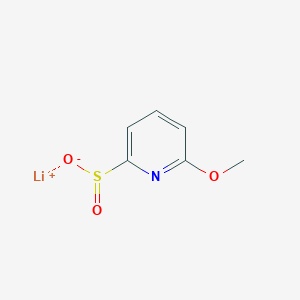

![2-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2910177.png)
